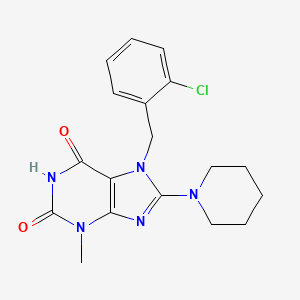

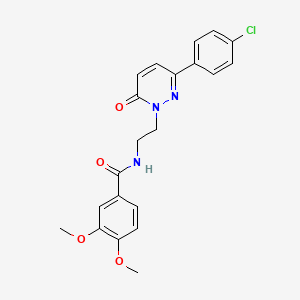

3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Propanoic acid can be produced through various methods. Traditionally, it has been produced by the oxidation of propionaldehyde, a process primarily performed in the presence of a catalyst . Hydrocarboxylation, which involves the addition of carbon monoxide and water to ethylene, yielding propanoic acid, is another method . A more sustainable route involves the microbial fermentation of glucose or other sugars by propionibacteria .Molecular Structure Analysis

Propanoic acid is a member of the carboxylic acid family, which means it has a carboxyl group (-COOH) attached. Its structural formula is CH3CH2COOH, demonstrating how its three-carbon structure is formed .Chemical Reactions Analysis

A noteworthy feature of propanoic acid is its ability to participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .Physical And Chemical Properties Analysis

This transparent, colorless liquid possesses a pungent, vinegar-like smell . A noteworthy feature of propanoic acid is its ability to participate in typical acid-base reactions, releasing hydrogen ions in aqueous solutions, thereby behaving as a weak acid .科学的研究の応用

Medicinal Chemistry Applications

Osteoporosis Treatment and Bone Turnover Compounds with structural similarities to the given chemical have been identified as potent and selective antagonists of the αvβ3 receptor. These compounds have shown efficacy in in vivo models of bone turnover, suggesting their potential application in the treatment of osteoporosis. Notable compounds include 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, which demonstrated significant in vitro profiles and favorable pharmacokinetics across several species (Coleman et al., 2004).

Anti-Inflammatory Activity The synthesis and evaluation of compounds with morpholinyl- and methylpiperazinylacyloxyalkyl moieties have revealed their potential anti-inflammatory activities. Studies show that these compounds exhibit higher activity compared to acetylsalicylic acid, highlighting their significance in developing new anti-inflammatory drugs (Jakubkienė et al., 2003).

Organic Synthesis and Chemical Analysis

Synthesis of Heterocyclic Compounds Research on the synthesis of novel heterocyclic compounds containing morpholine moieties demonstrates the versatility of these structures in creating biologically active molecules. These studies not only contribute to the understanding of chemical synthesis pathways but also open doors to discovering new therapeutic agents with potential applications in treating various diseases (Mazur et al., 2007).

Quality Control in Pharmaceutical Development The development of analytical methods for quality control of active pharmaceutical ingredients (APIs) showcases another critical application of these compounds. By focusing on derivatives of similar chemical structures, research emphasizes the importance of ensuring the purity, efficacy, and safety of pharmaceutical products, thus contributing to the overall field of drug development (Zubkov et al., 2016).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves the reaction of morpholine-4-sulfonamide with ethyl acetoacetate to form 5-(morpholinosulfonyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid ethyl ester. This intermediate is then reacted with acetic anhydride and sodium acetate to form 5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl acetic acid ethyl ester. Finally, the ethyl ester is hydrolyzed to form the desired product, 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.", "Starting Materials": [ "Morpholine-4-sulfonamide", "Ethyl acetoacetate", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Morpholine-4-sulfonamide is reacted with ethyl acetoacetate in ethanol and water to form 5-(morpholinosulfonyl)-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid ethyl ester.", "Step 2: The intermediate from step 1 is reacted with acetic anhydride and sodium acetate in ethanol to form 5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl acetic acid ethyl ester.", "Step 3: The ethyl ester from step 2 is hydrolyzed with hydrochloric acid and sodium hydroxide to form 3-(5-(morpholinosulfonyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid." ] } | |

CAS番号 |

2034469-08-2 |

分子式 |

C11H15N3O7S |

分子量 |

333.32 |

IUPAC名 |

3-(5-morpholin-4-ylsulfonyl-2,4-dioxopyrimidin-1-yl)propanoic acid |

InChI |

InChI=1S/C11H15N3O7S/c15-9(16)1-2-13-7-8(10(17)12-11(13)18)22(19,20)14-3-5-21-6-4-14/h7H,1-6H2,(H,15,16)(H,12,17,18) |

InChIキー |

XMZHCSBTNSGBCA-UHFFFAOYSA-N |

SMILES |

C1COCCN1S(=O)(=O)C2=CN(C(=O)NC2=O)CCC(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2974890.png)

![N-(4-Fluorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2974895.png)

![N-(2-ethoxyphenyl)-2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2974896.png)

![(E)-2-(benzo[d][1,3]dioxol-5-yl)-5-(1-(styrylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2974898.png)

![(Z)-4-(dimethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2974899.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2974902.png)

![4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide](/img/structure/B2974906.png)

![3-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]sulfanyl}-5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B2974910.png)

![1-{5-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B2974911.png)